Tert-butyl 2-hydroxy-3-phenylpropanoate
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Overview
Description
Tert-butyl ®-2-hydroxy-3-phenylpropionate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a phenyl group attached to a propionate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-hydroxy-3-phenylpropionate can be achieved through several methods. One common approach involves the esterification of ®-2-hydroxy-3-phenylpropionic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the transesterification of methyl or ethyl ®-2-hydroxy-3-phenylpropionate with tert-butyl alcohol. This reaction can be catalyzed by bases such as sodium methoxide or sodium ethoxide and is usually performed at elevated temperatures to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of tert-butyl ®-2-hydroxy-3-phenylpropionate may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-2-hydroxy-3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in substitution reactions, such as esterification or etherification, using appropriate reagents and catalysts.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Acid catalysts (e.g., sulfuric acid) for esterification; bases (e.g., sodium methoxide) for transesterification.
Major Products Formed
Oxidation: Formation of tert-butyl ®-2-oxo-3-phenylpropionate.
Reduction: Formation of tert-butyl ®-2-hydroxy-3-phenylpropanol.
Substitution: Formation of various esters or ethers depending on the reagents used.
Scientific Research Applications
Tert-butyl ®-2-hydroxy-3-phenylpropionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl ®-2-hydroxy-3-phenylpropionate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active ®-2-hydroxy-3-phenylpropionic acid, which may interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Methyl ®-2-hydroxy-3-phenylpropionate
- Ethyl ®-2-hydroxy-3-phenylpropionate
- tert-Butyl (S)-2-hydroxy-3-phenylpropionate
Uniqueness
Tert-butyl ®-2-hydroxy-3-phenylpropionate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This structural feature can provide steric hindrance, affecting the compound’s behavior in chemical reactions and its binding affinity to biological targets .
Properties
IUPAC Name |
tert-butyl 2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11,14H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYNKCIZSNJVEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456223 |
Source
|
Record name | 2-hydroxy-3-phenyl-propionic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111505-52-3 |
Source
|
Record name | 2-hydroxy-3-phenyl-propionic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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